molecular formula C14H11ClF3NO2 B589793 6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one CAS No. 205755-86-8

6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Cat. No.: B589793
CAS No.: 205755-86-8
M. Wt: 317.69 g/mol
InChI Key: RNMIPUHUAVCLHQ-ZDUSSCGKSA-N
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Description

6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C14H11ClF3NO2 and its molecular weight is 317.69 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzoxazin-2-one, also known as 6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV virus, making it a primary target for antiretroviral drugs .

Mode of Action

Benzoxazin-2-one interacts with its target, the reverse transcriptase enzyme, by blocking its function . This prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the HIV virus .

Biochemical Pathways

The biosynthesis of benzoxazin-2-one involves nine enzymes that form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates . Seven of these genes (Bx1-Bx6 and Bx8) form a cluster at the tip of the short arm of maize chromosome 4 that includes four P450 genes (Bx2-5) belonging to the same CYP71C subfamily .

Pharmacokinetics

The pharmacokinetics of benzoxazin-2-one, specifically its absorption, distribution, metabolism, and excretion (ADME) properties, are favorable for its use as an antiretroviral drug . It has a bioavailability of 40–45% under fasting conditions, is highly protein-bound (99.5–99.75%), and is metabolized in the liver via CYP2A6 and CYP2B6-mediated pathways . The onset of action is within 3–5 hours, and it has an elimination half-life of 40–55 hours . It is excreted via the kidneys (14–34%) and feces (16–61%) .

Result of Action

The molecular and cellular effects of benzoxazin-2-one’s action include the inhibition of HIV replication, leading to a decrease in viral load and an increase in CD4 cell count . This results in the improvement of immune function in individuals with HIV .

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzoxazin-2-one. Soil properties including organic matter, reactive mineral surfaces, ion exchange capacity, inorganic ions, and abiotic and biotic factors of the soil environment significantly influence the activity of benzoxazin-2-one . Furthermore, the abundance of benzoxazin-2-one in plants can be induced locally by pest and pathogen attack .

Properties

CAS No.

205755-86-8

Molecular Formula

C14H11ClF3NO2

Molecular Weight

317.69 g/mol

IUPAC Name

(4S)-6-chloro-4-pent-1-ynyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H11ClF3NO2/c1-2-3-4-7-13(14(16,17)18)10-8-9(15)5-6-11(10)19-12(20)21-13/h5-6,8H,2-3H2,1H3,(H,19,20)/t13-/m0/s1

InChI Key

RNMIPUHUAVCLHQ-ZDUSSCGKSA-N

Isomeric SMILES

CCCC#C[C@]1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F

SMILES

CCCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F

Canonical SMILES

CCCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F

Synonyms

6-Chloro-1,4-dihydro-4-(1-pentyn-1-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 

Origin of Product

United States
Customer
Q & A

Q1: What are benzoxazin-2-ones?

A1: Benzoxazin-2-ones are a class of heterocyclic organic compounds containing both a benzene ring and an oxazinone ring. They are characterized by a 2-one group within the oxazine ring.

Q2: What are some common applications of benzoxazin-2-ones?

A2: Benzoxazin-2-ones exhibit a wide range of biological activities and are commonly investigated for their potential applications as:

  • Pharmaceutical agents: Anticonvulsants [], antimicrobial agents [, , ], reverse transcriptase inhibitors [, ].
  • Organic synthesis: Building blocks for synthesizing complex molecules [, , , , , , ].
  • Material science: Fluorescent dyes [, ].

Q3: Are there any naturally occurring benzoxazin-2-ones?

A: Yes, some benzoxazin-2-ones are found in nature. For example, cephalandole A, a natural product with potential biological activity, is a 3-indolylbenzoxazin-2-one [, ].

Q4: What are the common synthetic routes to benzoxazin-2-ones?

A4: Several methods have been developed for synthesizing benzoxazin-2-ones, including:

  • Condensation reactions: Reacting α-aminophenols with α-keto-acids or their esters [, , ].
  • Cyclization reactions: Utilizing 2-vinylphenylcarbamates with iodine [], hydriodic acid [], or copper catalysts [].
  • Multicomponent reactions: Employing 2-(1-arylvinyl)anilines, unactivated alkyl bromides, and CO2 under palladium catalysis and visible light [].
  • From epoxides: Reacting gem-difunctionalized epoxides with α-aminophenol [].
  • From Mannich phenol bases: Reacting o-hydroxybenzyltrimethylammonium salts with potassium cyanate [].

Q5: Can you elaborate on the reaction of epoxides with α-aminophenol to form benzoxazin-2-ones?

A: Gem-difunctionalized epoxides react with α-aminophenol, leading to the formation of 3-aryl-2H-1,4-benzoxazin-2-ones. This reaction proceeds through a multi-step mechanism involving epoxide ring-opening, cyanohydrin formation, and subsequent heterocyclization [].

Q6: How do benzoxazin-2-ones react with organometallic reagents?

A: Benzoxazin-2-ones react with organolithium and Grignard reagents, providing a pathway to synthesize N-[1-(2-hydroxyphenyl)alkyl]-N-alkylamides [].

Q7: Can you provide information about the structure and spectral properties of benzoxazin-2-ones?

A:

  • Spectroscopic data: Benzoxazin-2-ones are characterized by specific signals in various spectroscopic techniques like IR, NMR, and mass spectrometry [, , , , ]. For instance, the presence of the carbonyl group in the benzoxazinone ring is confirmed by a strong absorption band in the IR spectrum around 1700 cm−1.

Q8: What is unique about the pKa of (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl )- 2H-3,1-benzoxazin-2-one (DMP 266)?

A: DMP 266 exhibits an unusually low pKa (around 10.1-10.2) for a carbamate functional group. This anomaly is attributed to the stabilization of the negatively charged species through inductive effects from neighboring substituents and resonance delocalization of the negative charge [].

Q9: How is computational chemistry employed in benzoxazin-2-one research?

A: Computational methods like Density Functional Theory (DFT) are valuable tools to study the reactivity and reaction mechanisms of benzoxazin-2-ones. For example, DFT calculations have been used to investigate the mechanisms of CO2 incorporation into propargylic amines catalyzed by silver and amine catalysts, leading to the formation of benzoxazin-2-ones [].

Q10: Are there any studies exploring the structure-activity relationships (SAR) of benzoxazin-2-ones?

A: Yes, several studies focus on understanding how modifications to the benzoxazin-2-one structure influence their biological activity, potency, and selectivity [, , ]. This knowledge is crucial for designing and developing new derivatives with improved therapeutic potential.

Q11: What are the future directions for benzoxazin-2-one research?

A11: Future research efforts involving benzoxazin-2-ones are likely to focus on:

  • Developing more efficient and enantioselective synthetic methods [, , ].
  • Expanding the scope of their applications in medicinal chemistry by exploring their potential against various diseases [, , ].
  • Investigating their drug-likeness properties such as ADME (absorption, distribution, metabolism, excretion) profiles and toxicity [, ].
  • Developing novel drug delivery systems to enhance their bioavailability and target specificity [, ].
  • Understanding their environmental impact and degradation pathways [, ].

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